1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
Description
1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic heterocyclic compound featuring a 1,4-diazepane core substituted with two distinct sulfonyl groups. The 2,3-dihydrobenzofuran-5-yl moiety introduces a bicyclic oxygen-containing aromatic system, while the 1,2-dimethyl-1H-imidazol-4-yl group contributes a nitrogen-rich heterocycle with methyl substituents. This dual sulfonation likely enhances electron-withdrawing properties and influences solubility, stability, and target-binding interactions.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S2/c1-14-19-18(13-20(14)2)29(25,26)22-8-3-7-21(9-10-22)28(23,24)16-4-5-17-15(12-16)6-11-27-17/h4-5,12-13H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNWOEXKEDPWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a novel chemical entity that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, including its effects on various biological pathways and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a dihydrobenzofuran moiety and imidazole sulfonyl groups. Its molecular formula is , and it has a molecular weight of approximately 426.52 g/mol. The structural complexity suggests multiple points of interaction with biological targets.
1. Antiinflammatory Activity
Research indicates that compounds similar to this compound exhibit significant antiinflammatory properties. A study evaluated various derivatives for their ability to inhibit cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2. The results showed that certain derivatives had IC50 values in the nanomolar range for COX-2 inhibition, suggesting a potent anti-inflammatory effect similar to established NSAIDs like diclofenac .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Analgesic Activity (%) |
|---|---|---|---|
| Compound A | 10.5 | 0.04 | 51 |
| Compound B | 18.8 | 0.46 | 42 |
| Target Compound | N/A | N/A | N/A |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
3. Cytotoxicity and Antitumor Effects
In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic signaling pathways. Further studies are needed to elucidate the specific effects of the target compound on tumor cells.
Case Studies
Several studies have highlighted the biological activities of compounds with similar structures:
- Case Study on Analgesic Effects : A series of benzodifuranyl derivatives were tested for analgesic efficacy in animal models. Results indicated significant pain relief comparable to traditional analgesics .
- Anti-inflammatory Mechanism Investigation : Research focused on the inhibition of IL-1β production showed that certain derivatives reduced serum levels significantly during inflammatory responses, indicating a potential pathway for therapeutic application in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications on the benzofuran and imidazole rings can lead to enhanced potency or selectivity towards specific targets:
| Modification | Effect |
|---|---|
| Addition of halogens | Increased potency against COX enzymes |
| Alteration of sulfonamide groups | Improved solubility and bioavailability |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Inferred Properties:
- Solubility : The dihydrobenzofuran’s oxygen and the dimethylimidazole’s hydrophobicity may balance the target compound’s solubility, favoring moderate lipophilicity.
- Target Selectivity : The dimethylimidazole sulfonyl group could preferentially bind to histidine-rich enzyme active sites, while the dihydrobenzofuran may engage π-π interactions in hydrophobic pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
